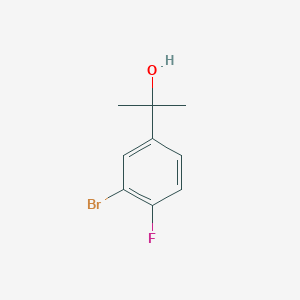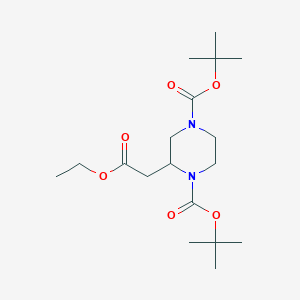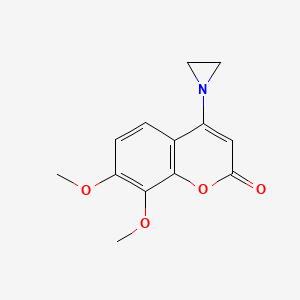
4-(Aziridin-1-yl)-7,8-dimethoxy-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-aziridin-1-yl-7,8-dimethoxy-chromen-2-one is a compound that belongs to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. This particular compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and two methoxy groups attached to the chromen-2-one core. The unique structure of 4-aziridin-1-yl-7,8-dimethoxy-chromen-2-one makes it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-aziridin-1-yl-7,8-dimethoxy-chromen-2-one typically involves the reaction of 7,8-dimethoxy-4-chromenone with aziridine. One common method includes the use of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to facilitate the formation of the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-aziridin-1-yl-7,8-dimethoxy-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
4-aziridin-1-yl-7,8-dimethoxy-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-aziridin-1-yl-7,8-dimethoxy-chromen-2-one involves its interaction with specific molecular targets. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. This can result in various biological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
7,8-dimethoxy-4-chromenone: Lacks the aziridine ring but shares the chromen-2-one core.
4-aziridin-1-yl-7-methoxy-chromen-2-one: Similar structure but with one less methoxy group.
4-aziridin-1-yl-7,8-dihydroxy-chromen-2-one: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
The presence of both the aziridine ring and the methoxy groups in 4-aziridin-1-yl-7,8-dimethoxy-chromen-2-one makes it unique. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Número CAS |
3613-10-3 |
|---|---|
Fórmula molecular |
C13H13NO4 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
4-(aziridin-1-yl)-7,8-dimethoxychromen-2-one |
InChI |
InChI=1S/C13H13NO4/c1-16-10-4-3-8-9(14-5-6-14)7-11(15)18-12(8)13(10)17-2/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
JNMSHBCWHUYEQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)N3CC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B13992399.png)






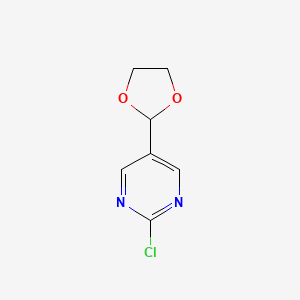
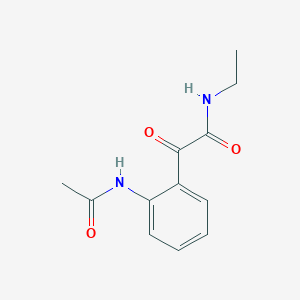

![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)

